molecular formula C17H11Cl2NO2 B1333051 6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 886361-68-8

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No. B1333051
M. Wt: 332.2 g/mol
InChI Key: UGNRDISOEZDZKJ-UHFFFAOYSA-N
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Description

The compound “6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid” is a complex organic molecule that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains two chloro groups and a carboxylic acid group. Quinoline derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring. The presence of two chloro groups and a carboxylic acid group can significantly affect the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloro groups can undergo nucleophilic substitution reactions, and the carboxylic acid group can participate in various reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Hydrogen-Bonded Compound Structures

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid has been studied in the context of its role in establishing crystal structures of hydrogen-bonded compounds. Research by Ishida (2021) examined hydrogen-bonded 1:1 compounds of 4-methylquinoline with various chloro- and nitro-substituted benzoic acids, highlighting the significance of the short hydrogen bond between carboxy/carboxylate O atom and an N atom of the base in these crystals (Ishida, 2021).

Synthesis of Novel Dibenzonaphthyridines

Manoj and Prasad (2009) explored the synthesis of novel dibenzonaphthyridines using 4-chloro-2-methylquinolines. This research is crucial in understanding the chemical reactions and potential applications of substituted dibenzonaphthyridines (Manoj & Prasad, 2009).

Crystallography of Isomeric Hydrogen-Bonded Co-Crystals

Gotoh and Ishida (2020) investigated the structures of isomeric hydrogen-bonded 1:1 co-crystals of 6-methylquinoline with various chloro-substituted benzoic acids. This research contributes to our understanding of crystallography in quinoline compounds (Gotoh & Ishida, 2020).

Ruthenium Catalyzed Reduction of Nitroarenes and Azaaromatic Compounds

Watanabe et al. (1984) studied the reduction of various nitroarenes, including those with chloro and methyl substituents, using formic acid in the presence of ruthenium catalysts. This research is significant in the field of organic chemistry, particularly in understanding the hydrogenation of compounds like quinoline (Watanabe et al., 1984).

Novel Synthesis of Halogen-Substituted Quinoline Carboxylic Acids

Raveglia et al. (1997) developed a novel procedure for synthesizing halogen-substituted quinoline carboxylic acids, such as 3-chloro-2-phenylquinoline-4-carboxylic acids. This research provides insights into synthetic pathways for producing these compounds (Raveglia et al., 1997).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The specific safety and hazard information would depend on various factors such as the compound’s reactivity, toxicity, and environmental impact .

Future Directions

The study of quinoline derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on exploring the biological activities of this specific compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

6-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)5-6-14(13)20-16(9)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNRDISOEZDZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174447
Record name 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid

CAS RN

886361-68-8
Record name 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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